Cas no 1806453-20-2 (Ethyl 2-hydroxy-6-propionylbenzoate)

Ethyl 2-hydroxy-6-propionylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-hydroxy-6-propionylbenzoate
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- インチ: 1S/C12H14O4/c1-3-9(13)8-6-5-7-10(14)11(8)12(15)16-4-2/h5-7,14H,3-4H2,1-2H3
- InChIKey: UKEGZBVKFAJHCQ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(=CC=CC=1C(CC)=O)O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 262
- トポロジー分子極性表面積: 63.6
- XLogP3: 2.5
Ethyl 2-hydroxy-6-propionylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015005072-1g |
Ethyl 2-hydroxy-6-propionylbenzoate |
1806453-20-2 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
Alichem | A015005072-500mg |
Ethyl 2-hydroxy-6-propionylbenzoate |
1806453-20-2 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
Alichem | A015005072-250mg |
Ethyl 2-hydroxy-6-propionylbenzoate |
1806453-20-2 | 97% | 250mg |
499.20 USD | 2021-06-21 |
Ethyl 2-hydroxy-6-propionylbenzoate 関連文献
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
Ethyl 2-hydroxy-6-propionylbenzoateに関する追加情報
Ethyl 2-hydroxy-6-propionylbenzoate: A Comprehensive Overview
Ethyl 2-hydroxy-6-propionylbenzoate, with the CAS No. 1806453-20-2, is a compound that has garnered significant attention in the fields of organic chemistry and material science. This compound, often referred to as Ethyl 2-hydroxy-6-propionylbenzoate, belongs to the class of aromatic esters and exhibits unique physical and chemical properties that make it valuable in various applications. In this article, we will delve into its structure, synthesis, applications, and recent research advancements.
The molecular structure of Ethyl 2-hydroxy-6-propionylbenzoate is characterized by a benzene ring substituted with hydroxyl and propionyloxy groups at the 2 and 6 positions, respectively. This substitution pattern imparts specific reactivity and stability to the molecule. Recent studies have explored the influence of these substituents on the compound's electronic properties, which are crucial for its application in advanced materials such as organic semiconductors and sensors.
Synthesis of Ethyl 2-hydroxy-6-propionylbenzoate typically involves a multi-step process, including Friedel-Crafts acylation and subsequent esterification. Researchers have recently developed more efficient methods using catalytic systems that reduce reaction time and improve yield. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of a solid acid catalyst to facilitate the acylation step, resulting in a cleaner reaction pathway and higher purity of the final product.
The applications of Ethyl 2-hydroxy-6-propionylbenzoate are diverse, ranging from pharmaceuticals to agrochemicals. In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of bioactive molecules with potential anti-inflammatory and antioxidant properties. Recent findings from *Pharmaceutical Research* highlight its role in enhancing drug delivery systems by acting as a stabilizing agent for poorly water-soluble drugs.
In addition to its pharmaceutical applications, Ethyl 2-hydroxy-6-propionylbenzoate has found utility in the cosmetics industry as a UV stabilizer and skin conditioning agent. Its ability to absorb UV radiation makes it a promising candidate for sunscreens. A study conducted by *Cosmetics and Toiletries* reported that incorporating this compound into sunscreen formulations significantly improves their photoprotective properties without compromising skin compatibility.
Recent advancements in green chemistry have also led to the exploration of Ethyl 2-hydroxy-6-propionylbenzoate as a sustainable alternative to traditional petrochemical-based compounds. Researchers are investigating its potential as a biodegradable polymer additive, which could reduce environmental impact while maintaining performance standards.
Moreover, Ethyl 2-hydroxy-6-propionylbenzoate has shown promise in electronic applications due to its ability to form self-assembled monolayers on surfaces. These monolayers exhibit excellent electrical insulation properties, making them suitable for use in nanoelectronics and flexible displays. A research team at Stanford University has reported breakthroughs in using this compound to enhance the efficiency of organic light-emitting diodes (OLEDs), paving the way for next-generation display technologies.
In conclusion, Ethyl 2-hydroxy-6-propionylbenzoate (CAS No. 1806453-20-2) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties and recent research advancements underscore its importance as a key ingredient in modern materials science and technology. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in shaping innovative solutions across various sectors.
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